molecular formula C21H16FN3O2 B12172198 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

Cat. No.: B12172198
M. Wt: 361.4 g/mol
InChI Key: VKJFUARZCMVVPG-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a fluorophenyl group and a hydroxypyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinolinone derivative, while substitution of the fluorine atom could yield various substituted quinoline derivatives .

Scientific Research Applications

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for research and potential therapeutic applications .

Biological Activity

The compound 7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol , often referred to as a derivative of 8-hydroxyquinoline (8-HQ), has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the quinoline core, introduction of the fluorophenyl group, and functionalization with the hydroxypyridine moiety. Recent advances in synthetic methods have improved yields and purity, making it feasible for further biological evaluation.

Antimicrobial Properties

Studies have shown that derivatives of 8-HQ exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured up to 25 mm compared to standard antibiotics, indicating potent antibacterial properties .

Anticancer Activity

Research indicates that 8-HQ derivatives possess anticancer properties. A derivative with a similar structure showed inhibition of cancer cell proliferation in vitro, with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, particularly those resistant to conventional therapies .

Antiviral Effects

The antiviral potential of this compound is noteworthy. Studies have reported that certain 8-HQ derivatives inhibit viral replication effectively, with specific attention to their action against influenza viruses. The antiviral activity correlates positively with lipophilicity and electron-withdrawing substituents on the anilide ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Hydroxypyridine Moiety : Contributes to chelation properties, potentially enhancing metal ion interactions which are crucial for biological functions.
  • Quinoline Core : Essential for the pharmacological profile, influencing both activity and toxicity.

Case Study 1: Antibacterial Activity

A study conducted on a series of 8-HQ derivatives showed that compounds with additional halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs. The presence of a fluorine atom in the phenyl ring was particularly noted for increasing potency against resistant strains .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that derivatives similar to this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and activation of caspases, underscoring its potential as a lead compound for cancer therapy .

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C21H16FN3O2/c22-16-7-2-1-6-14(16)19(25-21-17(26)8-4-12-24-21)15-10-9-13-5-3-11-23-18(13)20(15)27/h1-12,19,26-27H,(H,24,25)

InChI Key

VKJFUARZCMVVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=C(C=CC=N4)O)F

Origin of Product

United States

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